N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Catalog No.
S4183129
CAS No.
M.F
C18H18N4O2S
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl...

Product Name

N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H18N4O2S/c1-22-15-9-5-4-8-14(15)20-18(22)25-12-17(23)21-19-11-13-7-3-6-10-16(13)24-2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+

InChI Key

MKVUJAZAVIZOAW-YBFXNURJSA-N

SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OC

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3OC

The exact mass of the compound N'-(2-methoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is 354.11504700 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structural features. This compound consists of a hydrazide moiety linked to a substituted benzimidazole and a methoxyphenyl group. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity. The compound's molecular formula is C16H16N4O2S, and it exhibits a distinctive arrangement of functional groups that contribute to its reactivity and interactions.

Typical for hydrazides, such as:

  • Hydrolysis: Under acidic or basic conditions, the hydrazide bond can be hydrolyzed to yield corresponding carboxylic acids and hydrazines.
  • Condensation Reactions: The presence of the methoxyphenyl and benzimidazole groups allows for potential condensation with aldehydes or ketones, leading to the formation of more complex structures.
  • Oxidation Reactions: The sulfur atom in the thioether group may participate in oxidation reactions, transforming it into sulfoxides or sulfones.

Research indicates that compounds similar to N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide exhibit diverse biological activities, including:

  • Antimicrobial Properties: Many derivatives containing benzimidazole and hydrazide functionalities have shown significant antimicrobial effects against various pathogens.
  • Anticancer Activity: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Antioxidant Effects: The methoxy group may contribute to antioxidant properties, helping to neutralize free radicals in biological systems.

The synthesis of N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be achieved through several methods:

  • Condensation Reaction:
    • React 2-methoxybenzaldehyde with 1-methyl-1H-benzimidazole in the presence of an acid catalyst to form the imine intermediate.
    • Subsequently, react this intermediate with thioacetic acid hydrazide to yield the target compound.
  • One-Pot Synthesis:
    • A one-pot synthesis approach may involve combining all reactants (the aldehyde, benzimidazole derivative, and hydrazine) under reflux conditions to facilitate simultaneous formation of multiple bonds.
  • Modification of Existing Compounds:
    • Starting from known benzimidazole derivatives, functional groups can be introduced through substitution reactions, followed by hydrazone formation.

N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from fungal infections.
  • Material Science: The unique structural features might be utilized in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can provide insights into its mechanism of action:

  • Protein Binding Studies: Investigating how this compound interacts with target proteins can elucidate its pharmacodynamics.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes relevant to disease pathways may reveal therapeutic potentials.

Several compounds share structural similarities with N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide. These include:

Compound NameStructural FeaturesBiological Activity
2-(1-Methylbenzimidazol-2-yl)acetohydrazideBenzimidazole ring, acetohydrazideAntimicrobial
N-(4-Methoxyphenyl)hydrazinecarbothioamideThioamide linkageAnticancer
5-(Methoxy)-1H-benzimidazoleSimple benzimidazole with methoxy groupAntioxidant

The uniqueness of N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide lies in its specific combination of a thioether linkage and a methoxy-substituted phenyl group, which may enhance its solubility and biological activity compared to simpler analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

354.11504700 g/mol

Monoisotopic Mass

354.11504700 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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